molecular formula C11H9NO3S B7729860 (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B7729860
M. Wt: 235.26 g/mol
InChI Key: LJEQHDQLEYCLSC-TWGQIWQCSA-N
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Description

Overview of Thiazolidine-2,4-dione as a Privileged Heterocyclic Scaffold

The thiazolidine-2,4-dione (TZD) ring system is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. researchgate.netmdpi.com In medicinal chemistry, it is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus proving to be versatile templates for drug development. researchgate.netmdpi.com

The structural significance of the TZD core lies in its versatility. The presence of reactive sites, particularly an active methylene (B1212753) group at the 5-position and a nitrogen atom at the 3-position, allows for extensive structural modifications. nih.gov This flexibility enables the synthesis of a vast library of derivatives, where different substituents can be introduced to modulate the compound's physicochemical properties and biological activity. rsc.org The Knoevenagel condensation of the TZD core with various aldehydes is a common and efficient method to generate derivatives at the 5-position, known as 5-arylidene-thiazolidine-2,4-diones. nih.govresearchgate.net This adaptability has made the TZD scaffold a central component in the design of novel therapeutic agents. researchgate.net

Broad Spectrum of Pharmacological Activities Associated with 5-Arylidene-thiazolidine-2,4-diones

The derivatization of the thiazolidine-2,4-dione core at the 5-position with an arylidene group has unlocked a remarkable range of pharmacological activities. These compounds have been extensively investigated and have demonstrated efficacy in numerous therapeutic areas.

Anticancer Activity: A significant area of research has focused on the antineoplastic properties of 5-arylidene-thiazolidine-2,4-diones. nih.gov These compounds have been shown to suppress the growth of various cancer cell lines, including leukemia, lung, colon, melanoma, ovarian, prostate, and breast cancer. nih.govnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death) through pathways that can include the activation of caspases and the release of cytochrome c from mitochondria. nih.gov

Compound DerivativeCancer Cell LineActivity (GI₅₀ µM)
5d (NSC: 768619/1) Leukemia (SR)2.04
Non-Small Cell Lung Cancer (NCI-H522)1.36
Colon Cancer (COLO 205)1.64
CNS Cancer (SF-539)1.87
Melanoma (SK-MEL-2)1.64
Ovarian Cancer (OVCAR-3)1.87
Renal Cancer (RXF 393)1.15
Prostate Cancer (PC-3)1.90
Breast Cancer (MDA-MB-468)1.11

Data sourced from a study on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives. nih.gov

Antimicrobial Activity: The fight against antibiotic resistance has spurred the development of new antimicrobial agents, and 5-arylidene-thiazolidine-2,4-diones have shown considerable promise. nih.govscispace.com Derivatives have demonstrated activity against a range of pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. nih.govscielo.br The minimum inhibitory concentration (MIC) for some of these compounds has been found to be in the low microgram per milliliter range, indicating potent antibacterial potential. scispace.comnih.gov

Compound DerivativeMicroorganismMIC (µg/mL)
5-benzylidene-thiazolidine-2,4-dione S. aureus16
5-(4-methyl-arylidene)-thiazolidine-2,4-dione S. aureus8
5-(4-nitro-arylidene)-thiazolidine-2,4-dione S. aureus4
5-(3-chloro-arylidene)-thiazolidine-2,4-dione S. aureus4
5-(4-chloro-arylidene)-thiazolidine-2,4-dione S. aureus2
5-(2,4-dichloro-arylidene)-thiazolidine-2,4-dione S. aureus2

Data from a study evaluating antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. scispace.com

Anti-inflammatory Activity: Several 5-arylidene-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Some of these compounds exhibit considerable efficacy, which is often linked to their activity as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation. nih.govnih.gov

Beyond these key areas, research has also pointed to the potential of these compounds as antifungal, antiviral, antitubercular, and antidiabetic agents, underscoring the broad therapeutic utility of this chemical class. nih.govnih.govscispace.com

Current Research Trajectories and Significance of (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione and Closely Related Analogs

Within the extensive family of 5-arylidene-thiazolidine-2,4-diones, specific substitution patterns on the arylidene ring are being actively investigated to fine-tune biological activity. The compound this compound, featuring a methoxy (B1213986) group at the ortho-position of the benzylidene ring, represents a key area of this focused research.

A recent study detailed the green synthesis of this compound and evaluated its activity as a lipoxygenase inhibitor. nih.gov Lipoxygenase enzymes are involved in inflammatory pathways, and their inhibition is a target for treating inflammatory conditions. This finding highlights a specific potential therapeutic application for this particular isomer.

Research into closely related analogs further illuminates the significance of the methoxybenzylidene moiety. For instance, derivatives of 5-(4-methoxybenzylidene)thiazolidin-2,4-dione (the para-methoxy analog) have been tested for their anticancer activity against various cell lines, including liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cells. nih.govmdpi.com Similarly, another related compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (the meta-methoxy analog), has demonstrated antibacterial activity, particularly against the Gram-positive bacterium S. aureus. nih.gov

The collective research on this compound and its positional isomers underscores a critical trajectory in medicinal chemistry: the systematic exploration of how subtle changes in molecular structure, such as the position of a methoxy group on the phenyl ring, can significantly influence biological targets and therapeutic potential. These studies pave the way for the rational design of more potent and selective agents for treating a range of diseases, from cancer to inflammatory disorders and bacterial infections. nih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQHDQLEYCLSC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Z 5 2 Methoxybenzylidene Thiazolidine 2,4 Dione and Its Analogs

General Synthesis of 5-Arylidene-thiazolidine-2,4-dione Core

The primary method for synthesizing the 5-arylidene-thiazolidine-2,4-dione core is the Knoevenagel condensation. semanticscholar.orgresearchgate.netbohrium.com This reaction involves the condensation of an active methylene (B1212753) compound, thiazolidine-2,4-dione, with an aromatic aldehyde, in this case, 2-methoxybenzaldehyde, to yield the target compound. ijsrst.comresearchgate.net

Knoevenagel Condensation Protocols

The Knoevenagel condensation for producing 5-arylidene-thiazolidine-2,4-diones can be performed using a variety of catalytic systems, ranging from traditional methods to more environmentally friendly approaches. researchgate.netbohrium.com

Historically, the synthesis of 5-arylidene-thiazolidine-2,4-diones has been achieved using basic catalysts in organic solvents. Piperidine (B6355638), often in refluxing ethanol (B145695) or toluene, is a commonly employed catalyst for this transformation. researchgate.netnih.govmdpi.com Another traditional method involves the use of sodium acetate (B1210297) in acetic acid under reflux conditions. researchgate.netijsrst.com Methylamine in acetic acid is also utilized as a catalytic system, particularly for the condensation of substituted thiazolidine-2,4-diones. nih.gov These methods, while effective, often require high temperatures, prolonged reaction times, and the use of volatile organic solvents. semanticscholar.orgbohrium.com

Table 1: Traditional Catalytic Approaches for Knoevenagel Condensation

Catalyst/Solvent SystemReaction ConditionsTypical YieldsReference
Piperidine/EthanolRefluxGood to Excellent researchgate.netnih.gov
Sodium Acetate/Acetic AcidRefluxGood researchgate.netijsrst.com
Methylamine/Acetic AcidRefluxVariable nih.gov
Piperidinium Acetate/TolueneRefluxGood researchgate.net

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic protocols. jmaterenvironsci.com For the Knoevenagel condensation, this has led to the exploration of green chemistry approaches that minimize the use of hazardous reagents and solvents. researchgate.netrsc.org

Organocatalysis has emerged as a powerful tool in this regard. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully used in aqueous ethanol, offering operational simplicity and good to high yields. jmaterenvironsci.com Other organic catalysts like glycine (B1666218) and L-proline have also been reported to be effective. researchgate.netijsrst.com The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com

Furthermore, solvent-free "grinding" methods catalyzed by substances like ethylenediamine (B42938) diacetate or ammonium (B1175870) acetate represent an even greener alternative, often resulting in shorter reaction times and high yields. researchgate.netresearchgate.net Biocatalysts, such as baker's yeast, have also been employed to afford 5-arylidene-2,4-thiazolidinediones in an eco-friendly manner. rsc.org Deep eutectic solvents (DESs) have also been utilized as both the solvent and catalyst, providing a green and efficient medium for the synthesis of these compounds. nih.govfrontiersin.org

Table 2: Green Chemistry Approaches for Knoevenagel Condensation

Catalyst/Solvent SystemReaction ConditionsTypical YieldsReference
DABCO/Aqueous EthanolRoom Temperature84-91% jmaterenvironsci.com
Tannic Acid/EthanolRefluxGood ijsrst.comresearchgate.net
Ethylenediamine DiacetateSolvent-free, 80°CHigh researchgate.netresearchgate.net
Baker's YeastNot specifiedGood rsc.org
Choline chloride/N-methylurea (DES)Stirring21-91% nih.govfrontiersin.org

Precursor Synthesis for Thiazolidine-2,4-dione Scaffold

The core of the target molecule, the thiazolidine-2,4-dione ring, is itself synthesized through a cyclization reaction. A common and well-established method involves the reaction of chloroacetic acid with thiourea (B124793) in water. ijpbs.comsemanticscholar.org This mixture is typically heated in the presence of concentrated hydrochloric acid, leading to the formation of the thiazolidine-2,4-dione scaffold as a white crystalline solid upon cooling. ijpbs.comsemanticscholar.org

Functionalization Strategies on the Thiazolidine-2,4-dione Ring System

Further structural diversity and modulation of biological activity can be achieved by functionalizing the thiazolidine-2,4-dione ring, particularly at the nitrogen atom in the 3-position.

N-Alkylation and Acylation Methods

The nitrogen atom of the thiazolidine-2,4-dione ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: Traditional methods for N-alkylation often involve a two-step process where the thiazolidine-2,4-dione is first deprotonated with a strong base to form a salt, which is then reacted with an alkyl halide. arkat-usa.org However, this approach can suffer from low yields and harsh reaction conditions. arkat-usa.org More recent and efficient one-step methods have been developed. For instance, N-alkylation can be achieved at room temperature using an alkyl bromide in the presence of a mild base like triethylamine, affording N-alkylated products in high yields. arkat-usa.org Another approach involves the reaction with alkyl or benzyl (B1604629) halides after deprotonation and isolation of the potassium salt. researchgate.net

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom of the thiazolidine-2,4-dione ring. This can be accomplished by reacting the 5-arylidene-thiazolidine-2,4-dione with an appropriate acylating agent. For example, reaction with chloroacetyl chloride can introduce a chloroacetyl group at the N-3 position, which can then be used for further derivatization. ijpbs.com

Synthesis of Hybrid Molecules Incorporating Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Quinazolinone)

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been employed to enhance the biological activity of thiazolidine-2,4-dione derivatives. This approach aims to create hybrid molecules that may exhibit synergistic or additive effects, or possess novel mechanisms of action.

The synthesis of such hybrids often begins with the foundational Knoevenagel condensation between thiazolidine-2,4-dione and an appropriate aldehyde to form the 5-benzylidene-thiazolidine-2,4-dione core. Subsequent reactions can then be carried out to introduce other heterocyclic moieties. For instance, the nitrogen at position 3 of the thiazolidine-2,4-dione ring is a common site for derivatization. It can be alkylated with a reagent containing a terminal functional group, such as a halide or an azide (B81097), which can then be used to construct the desired heterocyclic ring.

One notable example involves the synthesis of hybrid molecules of quinazolin-2,4-dione and thiazolidine (B150603) scaffolds. nih.gov In such syntheses, a precursor bearing the quinazolin-2,4-dione moiety can be prepared and subsequently reacted with thioglycolic acid to form a thiazolidinone ring, which can then be condensed with an aldehyde. nih.gov While direct synthesis of a (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione hybrid with triazole, oxadiazole, or quinazolinone is not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest plausible routes. For example, a precursor containing an azide group could be introduced at the N-3 position of the thiazolidine-2,4-dione, which could then undergo a click reaction to form a triazole ring. Similarly, hydrazide derivatives of the thiazolidine-2,4-dione could serve as precursors for the synthesis of oxadiazoles. nih.gov

Modifications and Substitutions on the Benzylidene Moiety

Modifying the electronic and steric properties of the benzylidene portion of the molecule is a key strategy to modulate its biological activity. This is typically achieved by introducing various substituents onto the aromatic ring.

Introduction of Methoxy (B1213986) Groups at Various Positions

The position and number of methoxy groups on the benzylidene ring can significantly influence the properties of the resulting compound. The synthesis of these analogs is generally straightforward, relying on the Knoevenagel condensation of thiazolidine-2,4-dione with the corresponding methoxy-substituted benzaldehyde (B42025).

The reaction is often catalyzed by a weak base, such as piperidine or sodium acetate, and carried out in a suitable solvent like ethanol or acetic acid under reflux conditions. nih.govnih.gov The use of deep eutectic solvents has also been reported as a green chemistry approach. frontiersin.org The yields for these reactions are typically moderate to good. frontiersin.orgnih.gov

Table 1: Synthesis of Methoxy-Substituted (Z)-5-(benzylidene)thiazolidine-2,4-dione Analogs

Substituent Position Aldehyde Precursor Reported Yield Melting Point (°C)
2-methoxy 2-methoxybenzaldehyde 71.0% 240-241
3-methoxy 3-methoxybenzaldehyde Not specified Not specified
4-methoxy 4-methoxybenzaldehyde Not specified Not specified
2,5-dimethoxy 2,5-dimethoxybenzaldehyde 81.3% 220-223
3-hydroxy-4-methoxy 3-hydroxy-4-methoxybenzaldehyde Not specified Not specified

Data sourced from multiple studies. nih.govfrontiersin.orgnih.gov

Halogenation and Other Aromatic Substitutions

The introduction of halogens and other functional groups onto the benzylidene ring can also significantly impact the molecule's properties. Halogenation can be achieved either by using a halogenated benzaldehyde as the starting material in the Knoevenagel condensation or by direct electrophilic aromatic substitution on the pre-formed 5-benzylidenethiazolidine-2,4-dione, although the former is more common.

For example, 5-(3-Chloro-arylidene)-thiazolidine-2,4-dione has been synthesized with a reported yield of 54%. nih.gov Similarly, a derivative with both bromo and methoxy substituents, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has been synthesized and used as a spectrophotometric reagent. chemrevlett.com Other substitutions reported in the literature include nitro and hydroxy groups, which further highlights the versatility of the Knoevenagel condensation for accessing a wide range of analogs. nih.gov

Table 2: Synthesis of (Z)-5-(benzylidene)thiazolidine-2,4-dione Analogs with Various Aromatic Substitutions

Substituent Aldehyde Precursor Reported Yield Melting Point (°C)
3-Chloro 3-chlorobenzaldehyde 54% 208-209
4-Nitro 4-nitrobenzaldehyde 69% 220-223
4-Hydroxy 4-hydroxybenzaldehyde 45% 149-150
2-Hydroxy Salicylaldehyde 35.9% 269-272

Data sourced from multiple studies. nih.govnih.gov

Analytical and Spectroscopic Characterization Techniques for Structural Confirmation

The structural elucidation and confirmation of this compound and its analogs rely on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., Z-configuration)

NMR spectroscopy is a powerful tool for the structural analysis of these compounds, and it is particularly crucial for confirming the stereochemistry of the exocyclic double bond. The Knoevenagel condensation typically yields the thermodynamically more stable Z-isomer.

In the ¹H NMR spectrum, the chemical shift of the vinyl proton (=CH) is diagnostic for the assignment of the Z-configuration. mdpi.com This proton is deshielded by the carbonyl group at position 4 of the thiazolidine-2,4-dione ring, causing it to resonate at a lower field (higher ppm value) compared to what would be expected for the E-isomer. mdpi.com For this compound, the vinyl proton signal appears as a singlet at approximately 7.95 ppm. frontiersin.org Other analogs also show this characteristic downfield shift, for instance, a signal at 7.81 ppm was reported for a similar compound, confirming its Z-isomerism. mdpi.com

The other protons of the molecule also give characteristic signals. For this compound, the NH proton of the thiazolidine ring appears as a broad singlet at around 12.54 ppm. frontiersin.org The aromatic protons of the benzylidene moiety typically resonate in the range of 7.0-7.5 ppm, and the methoxy group protons appear as a singlet at approximately 3.87 ppm. frontiersin.org

¹³C NMR spectroscopy further confirms the structure, with characteristic signals for the carbonyl carbons of the thiazolidine ring appearing at around 168.09 and 167.41 ppm. frontiersin.org The carbon of the methoxy group is typically observed at about 55.73 ppm. frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound and its analogs shows characteristic absorption bands that confirm the presence of the thiazolidine-2,4-dione ring and the benzylidene moiety.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the thiazolidine-2,4-dione ring. These typically appear in the region of 1670-1775 cm⁻¹. nih.gov For instance, one study reports the C=O stretching vibrations in the range of 1730–1670 cm⁻¹. nih.gov Another key absorption is that of the exocyclic carbon-carbon double bond (C=C) of the benzylidene group, which is usually observed around 1566-1582 cm⁻¹. nih.gov The N-H stretching vibration of the thiazolidine ring is also observable, typically as a band around 3132 to 3387 cm⁻¹. medcraveonline.com

Table 3: Key IR Absorption Bands for 5-Arylidene-thiazolidine-2,4-dione Derivatives

Functional Group Wavenumber Range (cm⁻¹)
N-H stretch 3132 - 3387
C=O stretch 1670 - 1775

Data compiled from multiple sources. nih.govmedcraveonline.com

Mass Spectrometry

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and confirmation of synthesized organic molecules, including this compound and its derivatives. This method provides vital information regarding the molecular weight and elemental composition and offers insights into the molecule's structure through the analysis of its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the characterization of these compounds.

Analysis of this compound and its analogs typically reveals a prominent molecular ion peak, which corresponds to the mass of the intact molecule, often as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻, depending on the ionization mode used. For instance, the LC-MS analysis of this compound in negative ion mode shows a molecular ion peak [M-H]⁻ at an m/z of 233.84, confirming its molecular weight. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and its fragments. For example, the HRMS data for (Z)-5-(3-chlorobenzylidene)thiazolidine-2,4-dione showed a found m/z of 238.9810, which is in close agreement with the calculated value of 238.9808 for the molecular formula C₁₀H₆ClNO₂S. nih.gov

The table below summarizes the mass spectrometry data for this compound and several of its structural analogs as reported in various studies.

Table 1: Mass Spectrometry Data for this compound and Selected Analogs

Compound Name Molecular Formula Ionization Mode Observed m/z Ion Type Reference
This compound C₁₁H₉NO₃S LC-MS (ESI-) 233.84 [M-H]⁻ nih.gov
(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione C₁₁H₉NO₃S EI 235.26 [M]⁺ nist.gov
(Z)-5-(2-hydroxybenzylidene)thiazolidine-2,4-dione C₁₀H₇NO₃S LC-MS (ESI-) 220.01 [M-H]⁻ nih.gov
(Z)-5-(3-chlorobenzylidene)thiazolidine-2,4-dione C₁₀H₆ClNO₂S HRMS 238.9810 [M]⁺ nih.gov
(Z)-5-(2,5-dimethoxybenzylidene)thiazolidine-2,4-dione C₁₂H₁₁NO₄S LC-MS (ESI-) 263.99 [M-H]⁻ nih.gov
(Z)-5-(2-hydroxy-5-nitrobenzylidene)thiazolidine-2,4-dione C₁₀H₆N₂O₅S LC-MS (ESI-) 265.04 [M-H]⁻ nih.gov

The fragmentation of the thiazolidine-2,4-dione nucleus under mass spectrometric conditions provides further structural confirmation. The thiazolidinedione ring is known to undergo characteristic cleavages. sapub.org Common fragmentation pathways include the loss of neutral molecules such as carbon monoxide (CO) and carbonyl sulfide (B99878) (SCO) from the molecular ion. sapub.org The fragmentation pattern can be influenced by the nature and position of substituents on the benzylidene ring. For instance, electron-donating or electron-withdrawing groups can direct the fragmentation pathways, leading to specific daughter ions that are diagnostic for that particular analog. While detailed fragmentation pathways for the title compound are not extensively published, the general behavior of the thiazolidinedione scaffold involves the initial cleavage of the heterocyclic ring.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(Z)-5-(3-chlorobenzylidene)thiazolidine-2,4-dione
(Z)-5-(2,5-dimethoxybenzylidene)thiazolidine-2,4-dione
(Z)-5-(2-hydroxy-5-nitrobenzylidene)thiazolidine-2,4-dione
(Z)-5-(2-hydroxybenzylidene)thiazolidine-2,4-dione
(Z)-5-(3-methoxybenzylidene)thiazolidine-2,4-dione
(Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione
(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-acetic acid (1-phenyl-ethylidene)-hydrazide
3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

Structure Activity Relationship Sar Studies of Z 5 2 Methoxybenzylidene Thiazolidine 2,4 Dione Analogs

Impact of Substituent Position and Electronic Nature on Biological Activities

The nature and position of substituents on the benzylidene ring are determinant factors for the biological efficacy of this class of compounds. Electronic properties, such as electron-donating or electron-withdrawing capabilities, and the placement of these groups dictate the interaction with biological targets, thereby influencing antimicrobial and antioxidant potencies.

Role of Methoxy (B1213986) Group Placement on Efficacy

The position of the methoxy group on the benzylidene ring has a significant effect on the biological properties of thiazolidinedione analogs. Studies comparing derivatives with methoxy groups at different positions reveal that this placement can influence pharmacokinetics and biological activity. For instance, in a study of related compounds, the placement of a methoxy group at the ortho- or meta-position was found to accelerate clearance from the liver compared to a para-substitution. The ortho-substituted analog, in particular, displayed the most favorable biological properties for certain applications. nih.gov

In the context of antimicrobial and cytotoxic activity, the position of the methoxy group can also be critical. For example, one study showed that a methoxy group at the meta position enhanced antimicrobial activity more than the same group at the para position. nih.gov Another study on antioxidant activity indicated that the presence of a methoxy group on the phenyl ring led to the highest activity. nih.gov Specifically, the compound (Z)-5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, an analog of the title compound, was identified as an optimized lead with significantly improved affinity for its target, suggesting a beneficial role for methoxy substitution at both the ortho and para positions.

Influence of Electron-Withdrawing vs. Electron-Releasing Groups on Antimicrobial and Antioxidant Potency

The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the antimicrobial and antioxidant activities of thiazolidinedione derivatives. A clear trend has been observed where the type of substituent dictates the potency and spectrum of activity.

For antimicrobial potency , the presence of electron-withdrawing groups (EWGs) on the phenyl ring is frequently associated with enhanced activity. mdpi.com Studies have shown that chloro-substituted compounds exhibit significant antimicrobial inhibition. Conversely, the introduction of electron-donating groups (EDGs) like methyl or methoxy groups tends to decrease the activity against bacterial strains. nih.gov For example, the introduction of EWGs was found to increase the antibacterial activity against S. aureus and B. subtilis, whereas EDGs were more advantageous for activity against E. coli. This suggests that the ideal electronic properties may be pathogen-dependent.

For antioxidant potency , the trend can be different. Research has indicated that compounds with electron-donating groups, such as a methoxy group, exhibit the highest antioxidant activity. nih.govmdpi.com In contrast, derivatives bearing a strong electron-withdrawing nitro group were found to destabilize free radicals, potentially diminishing their antioxidant capacity. nih.gov This highlights a divergence in the structural requirements for optimal antimicrobial versus antioxidant effects.

Compound/Substituent TypeBiological ActivityObserved EffectReference
Electron-Donating Groups (e.g., -OCH3, -CH3)AntimicrobialDecreased activity nih.gov
Electron-Donating Groups (e.g., -OCH3)AntioxidantIncreased activity nih.gov
Electron-Withdrawing Groups (e.g., -Cl)AntimicrobialIncreased activity nih.gov
Electron-Withdrawing Groups (e.g., -NO2)AntioxidantDecreased activity nih.gov

Effects of Halogenation on Target Binding Affinity

Halogenation of the benzylidene ring is a common strategy that significantly influences the target binding affinity of thiazolidinedione analogs. Halogen atoms, particularly chlorine and bromine, can form halogen bonds, which are non-covalent interactions that can contribute to the stability of a drug-target complex. nih.gov

The introduction of halogens can enhance biological activity. For instance, chloro-substituted derivatives have been reported to exhibit potent antimicrobial activity. nih.gov The position of the halogen is also important; a chloro group at the ortho position showed more activity than the same group at the para position in one series of compounds. nih.gov In another example, a compound featuring a 2-bromo-3-hydroxy-4-methoxybenzylidene moiety was synthesized as part of a series of enzyme inhibitors. Furthermore, the highest antifungal activity in one study was demonstrated by a compound with a para-chlorobenzylidene substituent. nih.gov These findings underscore that halogenation is a valuable tool for improving ligand bioactivity and target engagement. nih.gov

Importance of N-Substitution in the Thiazolidine (B150603) Ring on Ligand Efficiency

The substitution at the N3 position of the thiazolidine-2,4-dione ring is a critical determinant of ligand efficiency and target specificity. The impact of N-substitution appears to be highly dependent on the biological target.

For certain enzymes, such as P. aeruginosa PhzS, an unsubstituted nitrogen on the thiazolidinone ring is essential for inhibitory activity. Studies have shown that N-substitution is not compatible with binding to this particular enzyme, suggesting the NH group acts as a crucial hydrogen bond donor for target engagement.

Conversely, for other targets, N-substitution is not only tolerated but is a key strategy for enhancing potency and modulating activity. For example, N-substituted TZD derivatives have been successfully developed as inhibitors of histone deacetylase 8 (HDAC8). researchgate.net Similarly, a variety of N-substituted (Z)-5-arylidene thiazolidine-2,4-diones have been synthesized and shown to possess potent anticancer activities. researchgate.net This demonstrates that while the unsubstituted NH motif is a key pharmacophoric feature for some targets, modification at this position can be exploited to achieve desired interactions with other biological macromolecules.

N3-SubstitutionTarget Class ExampleEffect on ActivityReference
Unsubstituted (-NH)P. aeruginosa PhzSEssential for inhibition
Substituted (-NR)P. aeruginosa PhzSDetrimental to binding
Substituted (-NR)HDAC8Essential for inhibition researchgate.net
Substituted (-NR)Various Cancer TargetsPotent activity observed researchgate.net

Conformational Preferences and Stereochemical Effects (e.g., Z-configuration) on Biological Interactions

The stereochemistry of the exocyclic double bond at the 5-position of the thiazolidine-2,4-dione ring is a crucial factor for biological activity. The Knoevenagel condensation reaction used to synthesize these compounds typically and preferentially forms the Z-isomer. nih.gov The resulting geometry directly affects the molecule's ability to fit into enzymatic active sites or protein pockets. researchgate.net

The Z-configuration places the benzylidene ring and the sulfur atom of the thiazolidine ring on opposite sides of the double bond. This specific spatial arrangement is a consistent feature across numerous biologically active 5-benzylidenethiazolidine-2,4-dione derivatives. nih.gov The rigidity conferred by the double bond, combined with the defined Z-geometry, locks the molecule into a specific conformation that is often optimal for target interaction. While direct comparisons of the biological activities of purified Z vs. E isomers are not extensively reported, the prevalence of the Z-isomer in active compounds strongly suggests it is the preferred configuration for the biological interactions of this scaffold. researchgate.netmdpi.com

Identification of Key Pharmacophoric Features for Target Engagement

Based on extensive SAR studies, a general pharmacophore model for biologically active 5-benzylidenethiazolidine-2,4-dione derivatives can be proposed. The key features essential for target engagement include:

The Thiazolidine-2,4-dione Ring: This heterocyclic core is a fundamental feature. The imide nitrogen (-NH-) can act as a hydrogen bond donor, while the two carbonyl oxygens can act as hydrogen bond acceptors. This moiety is crucial for anchoring the ligand in the active site of many enzymes. mdpi.com

The Exocyclic Double Bond: This linker provides conformational rigidity and ensures a specific orientation of the aromatic ring relative to the heterocyclic core. The Z-configuration is the overwhelmingly preferred stereoisomer for biological activity. researchgate.net

The Substituted Benzylidene Moiety: This aromatic ring system explores a hydrophobic pocket within the target's binding site. The nature and position of substituents on this ring are critical for modulating potency and selectivity.

Hydrogen Bond Donors/Acceptors: Groups like hydroxyl (-OH) or methoxy (-OCH3) can form specific hydrogen bonds that enhance binding affinity.

Halogens: Can participate in halogen bonding, providing an additional anchoring point to the target protein. nih.gov

The N3-Position of the Thiazolidine Ring: The substituent at this position determines target specificity. For some targets, an unsubstituted NH is required, while for others, a carefully chosen substituent at this position is necessary to extend into other regions of the binding site and optimize interactions.

These features collectively define the structural requirements for the interaction of (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione analogs with their biological targets, providing a framework for the rational design of new and more potent therapeutic agents. researchgate.net

Computational and in Silico Investigations of Z 5 2 Methoxybenzylidene Thiazolidine 2,4 Dione

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the binding mechanisms of ligands with their protein targets.

Studies on (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione and its analogs have explored their binding to several key protein targets implicated in various diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target in cancer therapy due to its role in angiogenesis. Docking studies on related 5-benzylidenethiazolidine-2,4-dione derivatives show that they effectively fit into the ATP-binding site of the VEGFR-2 kinase domain. nih.govnih.gov The TZD core typically occupies the hinge region, a critical area for inhibitor binding. nih.gov While specific binding energy values for the 2-methoxy derivative are not extensively documented, analogous compounds show strong binding affinities, suggesting its potential as a VEGFR-2 inhibitor. nih.gov For instance, derivatives with different substitutions have shown inhibitory concentrations (IC50) in the nanomolar range, comparable to reference drugs like sorafenib. nih.gov

PPARγ: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a primary target for type 2 diabetes treatment. Thiazolidinediones, known as "glitazones," are classic PPARγ agonists. nih.govnih.gov Molecular docking simulations indicate that the TZD head group is essential for binding within the ligand-binding pocket of PPARγ. vensel.orgsphinxsai.com It typically forms key hydrogen bonds with amino acid residues like Ser289, His323, His449, and Tyr473. nih.gov The benzylidene moiety extends into a hydrophobic pocket of the receptor. While the 2-methoxy substitution's specific impact requires direct computational analysis, studies on similar derivatives suggest it would modulate the interaction within this hydrophobic region, influencing the compound's potency as a partial or full agonist. nih.gov

α-Glucosidase: This enzyme is another important target for managing type 2 diabetes. Computational docking of various TZD derivatives has been performed to understand their inhibitory potential against α-glucosidase. nih.govnih.gov The binding is generally characterized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov The thiazolidine-2,4-dione or a related rhodanine (B49660) group has been shown to be crucial for activity. nih.gov The position and nature of substituents on the benzylidene ring significantly influence the inhibitory potency, with some derivatives exhibiting IC50 values more potent than the standard drug acarbose. nih.govrsc.org

K-Ras and B-Raf: While specific docking studies for this compound against K-Ras and B-Raf are not widely reported in the available literature, related scaffolds have been investigated as inhibitors of the Raf/MEK/ERK signaling cascade. mdpi.com This pathway is critical in many cancers, and B-Raf is a key component. The potential for the TZD scaffold to interact with these targets remains an area for further investigation.

P. aeruginosa PhzS: There is a lack of specific molecular docking studies of this compound against the pyocyanin (B1662382) biosynthesis protein PhzS from Pseudomonas aeruginosa. However, various thiazolidinone derivatives have been evaluated for their general antimicrobial activity against P. aeruginosa, with some showing promising results. scispace.comresearchgate.net These studies often target other essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase. scispace.com

Target ProteinPotential Binding SiteKey Interacting Residues (from related compounds)Predicted Affinity (General Class)
VEGFR-2ATP-binding site (Hinge Region)Cys917, Glu885, Asp1046High (nM range for potent analogs)
PPARγLigand Binding PocketSer289, His323, His449, Tyr473Moderate to High
α-GlucosidaseActive SiteThr215High (µM range, often exceeding acarbose)
K-RasData Not AvailableData Not AvailableData Not Available
B-RafData Not AvailableData Not AvailableData Not Available
P. aeruginosa PhzSData Not AvailableData Not AvailableData Not Available

The interactions between 5-benzylidenethiazolidine-2,4-dione derivatives and their target proteins are multifaceted:

Hydrogen Bonds: The TZD ring is a key pharmacophore, with its nitrogen atom and two carbonyl oxygen atoms acting as hydrogen bond donors and acceptors. These interactions are crucial for anchoring the ligand in the active site, particularly with the hinge region of kinases like VEGFR-2 and key polar residues in the PPARγ ligand-binding domain. nih.govnih.gov

Pi-Alkyl and Pi-Pi Stacking: The aromatic ring of the compound can form pi-alkyl or pi-pi stacking interactions with residues like proline, alanine, valine, or phenylalanine within the active site, further stabilizing the ligand-protein complex. mdpi.com

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. For related TZD derivatives, MD simulations have been performed to validate docking results. nih.govnih.gov These simulations typically track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex is indicated by low and converging RMSD values. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Such studies on VEGFR-2 and PPARγ complexes with TZD inhibitors have confirmed the stability of the binding poses predicted by docking, authenticating the key interactions over simulation periods often extending to 100 nanoseconds or more. nih.govplos.org

Quantum Chemical Studies for Electronic Structure and Reactivity Insights

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.comfigshare.com For 5-benzylidenethiazolidine-2,4-dione derivatives, DFT calculations provide information on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). biointerfaceresearch.com

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. plos.org A smaller HOMO-LUMO gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps generated through these studies reveal the electron-rich (electronegative) and electron-poor (electrophilic) regions of the molecule. biointerfaceresearch.com Typically, the carbonyl oxygens of the TZD ring are identified as nucleophilic sites prone to interacting with electrophilic residues, while the N-H group is an electrophilic site. biointerfaceresearch.com These analyses help rationalize the observed ligand-protein interactions and predict the molecule's reactivity.

DFT ParameterSignificance for this compound
Optimized Molecular GeometryConfirms the (Z)-configuration and near-planar structure between the TZD and phenyl rings.
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap implies higher reactivity. plos.org
Molecular Electrostatic Potential (MEP)Maps electron density, identifying nucleophilic (negative potential, on carbonyl oxygens) and electrophilic (positive potential, on N-H proton) sites for interactions. biointerfaceresearch.com
Global Reactivity DescriptorsParameters like hardness, softness, and electronegativity quantify the molecule's overall reactivity profile.

Virtual Screening and Lead Optimization Strategies

This compound and its core scaffold are frequently used in virtual screening campaigns to identify novel hits for various targets. Once a hit is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Common strategies include:

Substitution on the Benzylidene Ring: Modifying the substitution pattern (e.g., position and nature of groups like methoxy (B1213986), chloro, hydroxyl) on the phenyl ring to enhance interactions with specific sub-pockets of the target protein. nih.gov

Modification at the N-3 Position: The nitrogen atom of the TZD ring is a common site for modification. Adding different functional groups can introduce new interaction points, improve solubility, or modulate the electronic properties of the TZD core. nih.gov

Scaffold Hopping: Replacing the TZD core with other bioisosteric heterocyclic systems while retaining the key pharmacophoric features to explore new chemical space and potentially improve drug-like properties.

These computational approaches are integral to modern drug discovery, providing a powerful platform to predict, understand, and optimize the therapeutic potential of compounds like this compound.

Based on a comprehensive review of available scientific literature, there is no specific research detailing the analytical application of This compound for the spectrophotometric quantification of Nickel(II). Consequently, data regarding its complex formation stoichiometry and characteristics for this specific application is not available.

Therefore, the requested article focusing solely on the chemical compound “this compound” for the analytical determination of metal ions, specifically Nickel(II), cannot be generated with scientifically accurate and detailed research findings as per the provided outline.

However, research has been conducted on structurally similar thiazolidine-2,4-dione derivatives, which have been successfully employed as chromogenic reagents for the determination of metal ions. For instance, studies on compounds such as 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione have demonstrated their utility in the spectrophotometric analysis of Nickel(II). These studies have established methodologies for quantification and characterized the resulting metal-ligand complexes. This suggests that while information on the specific compound of interest is not available, the broader class of thiazolidine-2,4-dione derivatives holds promise in the field of analytical chemistry.

Should research on This compound for these applications be published in the future, an article with the requested structure and data could be compiled. At present, the lack of specific data prevents the creation of the requested content.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione Derivatives and Hybrids

The core strategy for advancing TZD-based therapeutics lies in the rational design and synthesis of new chemical entities with superior pharmacological properties. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-activity relationships (SAR) and computational tools to create molecules with specific desired effects.

Derivative Synthesis: The TZD scaffold is highly amenable to chemical modification, particularly at the N-3 and C-5 positions, allowing for the introduction of diverse functional groups to modulate biological activity. researchgate.net In silico design, utilizing molecular docking and virtual screening, has become a cornerstone of this process. ijrpas.comijpsjournal.com These computational methods allow researchers to predict how newly designed molecules will interact with biological targets, prioritizing the synthesis of compounds with the highest potential for success. nih.govmdpi.com For example, by designing derivatives with specific substitutions on the benzylidene ring or by adding different moieties to the thiazolidine (B150603) nitrogen, researchers can fine-tune the compound's binding affinity and selectivity for various receptors. researchgate.netnih.gov

Molecular Hybrids: A particularly promising strategy is the development of molecular hybrids, where the TZD core is covalently linked to another known pharmacophore. uobasrah.edu.iq This "pharmacophore hybridization" approach aims to create single molecules that can interact with multiple biological targets or combine the therapeutic effects of two different drug classes. mdpi.com Examples of this strategy include the synthesis of hybrids incorporating moieties such as:

Benzimidazole: To create agents with potential antitubercular activity. uobasrah.edu.iqnih.gov

N-arylpyrrole: To develop novel antidiabetic agents. mdpi.com

Benzothiazole and Nitrophenyl groups: To generate new hybrids with aldose reductase inhibitory activity. tandfonline.com

Thiosemicarbazone: To synthesize hybrids with antibacterial properties. mdpi.comnih.gov

This approach has led to the discovery of compounds with enhanced or entirely new biological activities, demonstrating the versatility of the TZD scaffold in creating next-generation therapeutics. uobasrah.edu.iqmdpi.com

Hybrid Strategy Combined Pharmacophore Potential Therapeutic Application Reference
AntidiabeticN-arylpyrroleDiabetes Mellitus mdpi.com
Aldose Reductase InhibitionBenzothiazoleDiabetic Complications tandfonline.com
AntitubercularBenzimidazoleTuberculosis uobasrah.edu.iq
AntibacterialChlorophenylthiosemicarbazoneBacterial Infections nih.gov

Advanced Mechanistic Studies and Identification of Novel Biological Targets

While the classical molecular target for many TZD derivatives is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor crucial for glucose and lipid metabolism, current research is actively exploring mechanisms beyond this interaction. nih.govmdpi.comsciencescholar.us Advanced mechanistic studies are revealing that the pharmacological effects of TZD derivatives are more complex and multifaceted than previously understood, opening up new avenues for therapeutic intervention.

The identification of novel biological targets is expanding the potential applications of these compounds far beyond diabetes. Through advanced screening and mechanistic studies, TZD derivatives have been found to interact with a variety of other enzymes and signaling pathways. researchgate.netresearchgate.net This diversification of targets suggests that compounds based on the this compound scaffold could be developed for a wide range of diseases.

Some of the key novel targets identified for TZD derivatives include:

Enzymes in Glucose Metabolism: α-amylase, α-glucosidase, and aldose reductase are key targets for managing hyperglycemia and diabetic complications. mdpi.comtandfonline.comnih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP-1B): An important negative regulator of insulin signaling, its inhibition is a strategy for treating type 2 diabetes and obesity. mdpi.comnih.gov

Dipeptidyl Peptidase-4 (DPP-4): A well-established target for diabetes therapy. nih.gov

Cancer-Related Targets: Research has shown TZD derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and modulate signaling pathways like Raf/MEK/ERK and PI3K/Akt, which are often dysregulated in cancer. mdpi.comnih.govnih.gov

Glucose Transporters (GLUTs): Inhibition of GLUTs, which are often overexpressed in cancer cells, presents a strategy to disrupt tumor metabolism. nih.gov

Tyrosinase: An enzyme involved in melanin production, making its inhibitors potential agents for treating hyperpigmentation disorders. researchgate.net

Biological Target Associated Disease/Process Reference
PPARγDiabetes, Lipid Metabolism nih.govmdpi.com
Aldose ReductaseDiabetic Complications tandfonline.comsibils.org
α-Amylase / α-GlucosidaseDiabetes mdpi.comnih.gov
PTP-1BDiabetes, Obesity mdpi.comnih.gov
VEGFR-2Cancer (Angiogenesis) nih.govnih.gov
Glucose Transporters (GLUTs)Cancer nih.gov
TyrosinaseHyperpigmentation researchgate.net

Exploration of Polypharmacology and Multi-targeted Approaches

The insight that TZD derivatives can interact with multiple biological targets has catalyzed a shift towards polypharmacology, or the design of single drugs that can modulate multiple targets simultaneously. nih.govkdpu-nt.gov.ua This multi-targeted approach is particularly advantageous for treating complex, multifactorial diseases like diabetes and cancer, where targeting a single pathway is often insufficient. nih.gov

The TZD scaffold serves as an excellent foundation for developing such multi-targeted agents. mdpi.com By strategically modifying its structure, researchers can design compounds that inhibit several key enzymes or pathways involved in a disease's progression. For instance, a vanillin-thiazolidine-2,4-dione hybrid was developed as a multi-target inhibitor of α-glucosidase, α-amylase, PTP-1B, and DPP-4, demonstrating the potential to tackle diabetes through several mechanisms at once. nih.gov Similarly, other derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, a promising strategy for cancer therapy. mdpi.com This approach not only holds the potential for enhanced therapeutic efficacy but may also help in overcoming drug resistance.

Development of Robust and Environmentally Benign Synthetic Routes

As the library of TZD derivatives expands, there is a growing need for synthetic methods that are not only efficient and high-yielding but also environmentally sustainable. The principles of "green chemistry" are increasingly being applied to the synthesis of this compound and its analogs.

The classical synthesis often involves a Knoevenagel condensation between 2,4-thiazolidinedione and an aromatic aldehyde, frequently using catalysts like piperidine (B6355638) in organic solvents and requiring prolonged heating. uobasrah.edu.iqnih.gov Modern approaches aim to minimize waste, reduce energy consumption, and avoid hazardous materials.

Key advancements in green synthetic routes include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comresearchgate.netresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of volatile organic compounds. nih.govresearchgate.net

Ultrasound-Assisted Techniques: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. researchgate.net

Novel Catalysts and Solvents: The use of reusable and eco-friendly catalysts, as well as alternative solvent systems like ionic liquids and deep eutectic solvents (DESs), is gaining traction. nih.govsemanticscholar.org These can act as both the solvent and the catalyst, simplifying the reaction setup and workup. semanticscholar.org

A 2022 study specifically reported a green synthesis of this compound (compound 1k in the study) via Knoevenagel condensation, achieving a 71% yield, showcasing the viability of these environmentally friendly methods. nih.govfrontiersin.org

Synthetic Method Key Features Advantages Reference
Conventional HeatingRequires organic solvents and catalysts (e.g., piperidine), long reaction times.Well-established methodology. uobasrah.edu.iqnih.gov
Microwave-AssistedUses microwave irradiation for heating.Rapid reaction times, often higher yields. mdpi.comresearchgate.net
Solvent-FreeReaction is run without a solvent, often with grinding or minimal heating.Reduces solvent waste, simplifies purification. nih.gov
Ultrasound-AssistedUses high-frequency sound waves to drive the reaction.Shorter reaction times, energy efficient. researchgate.net
Deep Eutectic SolventsUses a mixture of solids that form a liquid to act as solvent and catalyst.Environmentally benign, often recyclable. nih.govsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazolidinediones

The future of drug discovery for TZD derivatives will be heavily influenced by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These powerful computational tools can analyze vast and complex datasets, accelerating the entire drug development pipeline from initial concept to potential clinical application. crimsonpublishers.combpasjournals.com

The application of AI and ML in TZD research encompasses several key areas:

In Silico Design and Screening: AI algorithms can rapidly design and screen virtual libraries containing millions of potential TZD derivatives, predicting their binding affinity to specific targets and prioritizing the most promising candidates for synthesis. ijpsjournal.comnih.govmdpi.com This significantly reduces the time and cost associated with the initial discovery phase. biomedgrid.com

Quantitative Structure-Activity Relationship (QSAR): ML is used to build sophisticated QSAR models that identify the precise structural features of a TZD molecule responsible for its biological activity. semanticscholar.orgnih.gov These models guide medicinal chemists in optimizing lead compounds to enhance potency and selectivity.

ADMET Prediction: A major challenge in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI-powered tools can forecast these properties with increasing accuracy, allowing researchers to identify and eliminate candidates with unfavorable profiles early in the process. sibils.orgcrimsonpublishers.com

Novel Target Identification: By analyzing complex biological data from genomics, proteomics, and clinical studies, AI can help identify novel biological targets and pathways that could be modulated by TZD-based drugs. biomedgrid.com

Q & A

Basic Synthesis

Q: What are the common synthetic routes for (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione? A: The compound is primarily synthesized via Knoevenagel condensation , where thiazolidine-2,4-dione reacts with 2-methoxybenzaldehyde. This reaction typically employs catalysts like β-alanine or piperidine in solvents such as glacial acetic acid, DMF, or DMSO under reflux conditions (yields: 43–96%) . For example, β-alanine in acetic acid facilitates efficient condensation at reflux for 8 hours .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity? A: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while acetic acid improves selectivity for the Z-isomer .
  • Catalyst tuning : Piperidine or β-alanine reduces side reactions like dimerization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the pure Z-isomer .

Basic Characterization

Q: What analytical techniques confirm the structure of this compound? A: Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the benzylidene proton (δ ~7.5–8.0 ppm) and carbonyl groups (δ ~167–175 ppm) .
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1670 cm⁻¹ (C=N stretch) confirm the thiazolidinedione core .
  • HRMS : Validates molecular weight (e.g., m/z 235.26 for C₁₁H₉NO₃S) .

Advanced Characterization

Q: How can spectroscopic methods distinguish Z- and E-isomers? A:

  • ¹H NMR : The Z-isomer exhibits deshielded benzylidene protons (δ ~8.0 ppm) due to conjugation with the thiazolidinedione ring, whereas the E-isomer resonates upfield .
  • NOESY : Cross-peaks between the benzylidene proton and thiazolidinedione C3-H confirm the Z-configuration .

Basic Bioactivity

Q: What biological activities are associated with this compound? A: Reported activities include:

  • Antifibrotic effects : Attenuates pulmonary fibrosis in bleomycin-induced rat models (100 mg/kg/day) .
  • Hepatoprotection : Reduces CCl₄-induced liver injury by inhibiting NF-κB and oxidative stress .
  • Antimicrobial activity : Moderate efficacy against S. aureus and E. coli (MIC: 25–50 µg/mL) .

Advanced Bioactivity

Q: What in vivo models and mechanisms elucidate its antifibrotic effects? A:

  • Bleomycin-induced pulmonary fibrosis : SKLB010 (a derivative) reduces collagen deposition by inhibiting MCP-1-mediated monocyte chemotaxis (IC₅₀: 10 µM) .
  • CCl₄-induced liver fibrosis : Downregulates TGF-β1 and α-SMA via PPARγ activation, confirmed by Western blot and immunohistochemistry .

Data Contradiction Analysis

Q: How to address discrepancies in reported bioactivity across derivatives? A: Variations arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while methoxy groups improve antifibrotic potency .
  • Isomer purity : Contamination by E-isomers or byproducts (e.g., dimeric forms) can skew bioassay results .

Toxicity and Safety

Q: What safety protocols are recommended for handling this compound? A:

  • Lab handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • In vivo safety : No acute toxicity observed in rats at 100 mg/kg/day; monitor liver enzymes (ALT/AST) for chronic exposure .

Mechanistic Studies

Q: What techniques elucidate its molecular targets and pathways? A:

  • Molecular docking : Predicts interactions with PPARγ (PDB: 2PRG) or Sp1 (ΔG: -9.2 kcal/mol) .
  • Western blot : Quantifies protein expression (e.g., NF-κB, α-SMA) in treated vs. control tissues .
  • qPCR : Validates downregulation of fibrotic markers (e.g., COL1A1, TIMP-1) .

Structural Modifications

Q: How do substituents influence bioactivity? A:

  • Benzylidene ring : Methoxy groups at para positions enhance PPARγ binding, while hydroxyl groups improve solubility .
  • Thiazolidinedione core : N-alkylation (e.g., morpholinomethyl) increases metabolic stability but may reduce potency .

Retrosynthesis Analysis

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Reactant of Route 1
(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione
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Reactant of Route 2
(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.